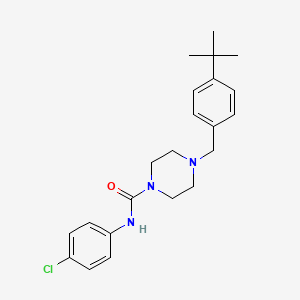

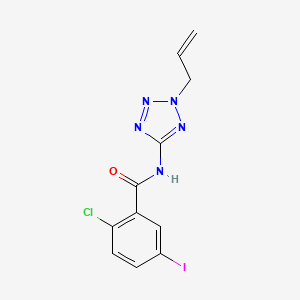

2,5-dichloro-N-(4-phenylbutyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds often employs methods such as ultrasound-assisted synthesis, Bischler-Napieralski reactions, and reactions involving various nucleophiles. For instance, ultrasound-assisted synthesis has been utilized to produce anti-tubercular scaffolds, showcasing the efficiency and green chemistry aspects of this method (Nimbalkar et al., 2018). Similarly, the Bischler-Napieralski reaction has been applied to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating its utility in creating complex molecular structures (Browne et al., 1981).

Molecular Structure Analysis

X-ray diffraction and DFT calculations are common techniques for analyzing the molecular structure of benzamide derivatives. Studies have detailed the crystal structure, electronic properties, and theoretical evaluations of similar compounds, offering insights into their molecular geometry and electronic configurations (Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often include interactions with various nucleophiles, leading to the formation of quinazolinones, benzamide derivatives, and other complex structures. These reactions are key to modifying the chemical properties and biological activities of these compounds (Ei-Hashash et al., 2006).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. Analyzing these properties helps in predicting the stability, solubility, and overall usability of the compounds in potential applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, stability under different conditions, and potential biological activities, are vital for the application of benzamide derivatives in medicinal chemistry and materials science. Studies on similar compounds have highlighted their inhibitory activities against specific enzymes, showcasing their potential in drug development (Saeed et al., 2015).

Scientific Research Applications

Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds

A series of novel derivatives synthesized using ultrasound as a green chemistry tool were evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity, indicating the potential of related chemical structures in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Environmentally Benign Catalyst for Synthesis of Antimicrobial Agents

Using Keggin heteropolyacids as catalysts, new benzamide derivatives were synthesized under solvent-free conditions and displayed significant antibacterial and antifungal activities. This highlights the role of such compounds in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Antipathogenic and Anticancer Activities

Derivatives of benzamides, including those with chloro and bromo substitutions, have been explored for their antipathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, some derivatives have shown promising anticancer activities, suggesting a broad spectrum of potential therapeutic applications (Limban et al., 2011).

Fluorescence Enhancement for Probing Biochemical Reactions

The interaction between certain benzamide derivatives and erbium ions has been utilized to enhance fluorescence, serving as a practical probe for biochemical analyses. This application demonstrates the compound's utility in developing sensitive detection methods for biological research (Faridbod et al., 2009).

Design and Synthesis for Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to 2,5-dichloro-N-(4-phenylbutyl)benzamide, has been identified as an orally active histone deacetylase inhibitor. This showcases the application of benzamide derivatives in the design of selective inhibitors for epigenetic modulation, with potential implications in cancer therapy (Zhou et al., 2008).

properties

IUPAC Name |

2,5-dichloro-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c18-14-9-10-16(19)15(12-14)17(21)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILMVGMMHBEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(4-phenylbutyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)

![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)

![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)

![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)